molecular formula C22H40NO+ B077167 Domiphen CAS No. 13900-14-6

Domiphen

Cat. No. B077167
CAS RN: 13900-14-6
M. Wt: 334.6 g/mol
InChI Key: YXUPZGKORWTXID-UHFFFAOYSA-N
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Description

Domiphen is a synthetic compound that belongs to the class of phenothiazines. It has been widely used in scientific research as a tool to study the biochemical and physiological effects of various substances.

Scientific Research Applications

Interactions with Biomolecules

Domiphen's interactions with small biomolecules, specifically amino acids and glycyl dipeptides, have been a focus of scientific inquiry. Studies like those by Yan, Chu, Shen, and Ma (2017) have explored these interactions using novel ionic liquids containing the domiphen cation. Their research provides insights into the physicochemical interactions in these systems, highlighting Domiphen's utility in studying biomolecular interactions (Yan, Chu, Shen, & Ma, 2017).

Domiphen in Poly-L-lactic Acid Micro-fibers

The integration of Domiphen into poly-L-lactic acid (PLLA) micro-fibers, as studied by Wang, Cui, Wen, E, and Cheng (2019), reveals its potential in controlled release applications. This study offers insights into the release behavior of Domiphen from PLLA fibers, contributing to the understanding of drug release mechanisms in pharmaceutical research (Wang, Cui, Wen, E, & Cheng, 2019).

HERG Channel Blockade

Research by Long, Chen, Lin, Sun, Xia, Zheng, and Li (2014) demonstrates Domiphen's effects on human ether-a-go-go related gene (HERG) channels. Understanding how Domiphen interacts with these channels is crucial in pharmacological and toxicological studies, particularly concerning cardiac health (Long et al., 2014).

Molecular Interactions in Aqueous Solutions

The work of Sun, Yan, and Chu (2021) delves into the molecular interactions of Domiphen salicylate with amino acids in aqueous solutions. This research is significant for understanding solute-solvent interactions and could have implications in drug formulation and delivery (Sun, Yan, & Chu, 2021).

Potential as an Antimicrobial Agent

Fumagalli, Regazzoni, Straniero, Valoti, Aldini, Vistoli, Carini, and Picozzi (2018) investigated Domiphen's degradation products, identifying a novel derivative with promising antimicrobial properties. This finding expands the potential applications of Domiphen in the pharmaceutical industry (Fumagalli et al., 2018).

Synergistic Antifungal Effects

A recent study by Du, Xu, He, Yang, Gu, and Liu (2023) explored the synergistic antimicrobial effects of Domiphen in combination with other agents against the fungal pathogen Aspergillus fumigatus. This research is critical for developing new strategies in treating invasive fungal infections (Du et al., 2023).

properties

CAS RN

13900-14-6

Product Name

Domiphen

Molecular Formula

C22H40NO+

Molecular Weight

334.6 g/mol

IUPAC Name

dodecyl-dimethyl-(2-phenoxyethyl)azanium

InChI

InChI=1S/C22H40NO/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/q+1

InChI Key

YXUPZGKORWTXID-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1

Other CAS RN

13900-14-6

synonyms

domiphen
domiphen bromide
domiphen chloride
domiphen hydroxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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